

Application Notes and Protocols for NS19504 in Patch Clamp Experiments

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Compound of Interest				
Compound Name:	NS 504			
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Introduction

NS19504 is a potent and selective positive allosteric modulator of the large-conductance Ca²+-activated potassium (BK) channels, also known as KCa1.1 or MaxiK channels.[1][2][3] It is crucial to note that while the user inquiry specified an interest in KCa2.x/SK channels, extensive pharmacological profiling has demonstrated that NS19504 exhibits a favorable selectivity for BK channels with no significant activity reported on small-conductance (SK) or intermediate-conductance (IK) Ca²+-activated potassium channels.[3] Therefore, these application notes will focus on the accurate and effective use of NS19504 for studying BK channel function in patch clamp electrophysiology.

BK channels are distinguished by their dual activation by both intracellular calcium (Ca²+) and membrane depolarization.[2] This property allows them to act as critical negative feedback regulators of cellular excitability and calcium influx in a wide variety of cell types.[2] NS19504 activates BK channels by left-shifting their voltage activation curve, thereby increasing the probability of channel opening at a given membrane potential and intracellular Ca²+ concentration.[2][4] This makes NS19504 a valuable pharmacological tool for investigating the physiological and pathophysiological roles of BK channels.

Data Presentation: Quantitative Effects of NS19504 on BK Channels



The following table summarizes the key quantitative data regarding the effect of NS19504 on BK channels from published studies.

Parameter	Value	Cell Type	Experimental Condition	Reference
EC50	11.0 ± 1.4 μM	-	TI+ flux assay	[2][4][5]
Voltage Activation Shift	-60 mV	HEK293 cells expressing hBK	10 μM NS19504	[2][4]
Current Increase (Whole-Cell)	127 ± 7% of control	Guinea pig bladder smooth muscle cells	0.32 μM NS19504	[2][5]
194% of control	Guinea pig bladder smooth muscle cells	1.0 μM NS19504	[5]	
258% of control	Guinea pig bladder smooth muscle cells	3.2 μM NS19504	[5]	
561% of control	Guinea pig bladder smooth muscle cells	10 μM NS19504	[5]	_

Signaling Pathway and Experimental Workflow BK Channel Activation Signaling Pathway



Stimuli Membrane Ca²⁺ Influx NS19504 Depolarization Binds to Activates Mediates Cell Membrane Voltage-Gated NS19504 Activates Activates Ca²⁺ Channel **Binding Site** Positive Allosteric Modulation BK Channel (KCa1.1) K⁺ Efflux Hyperpolarization/ Repolarization

BK Channel Activation Pathway

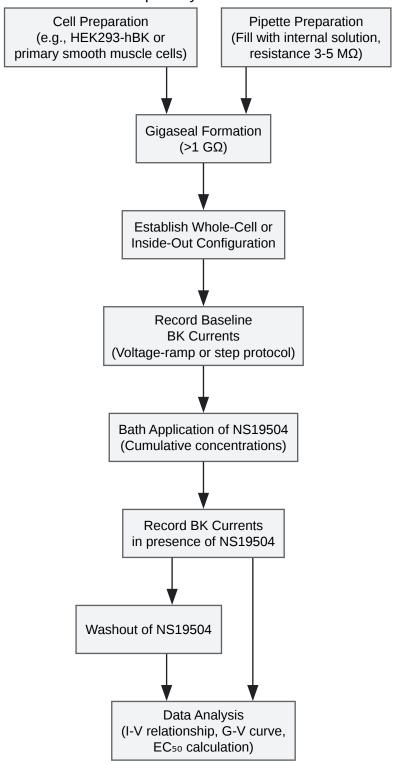
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Caption: Simplified signaling pathway of BK channel activation by membrane depolarization, intracellular calcium, and positive modulation by NS19504.

Patch Clamp Experimental Workflow for NS19504



Workflow for Patch Clamp Analysis of NS19504 on BK Channels



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Caption: A typical experimental workflow for characterizing the effects of NS19504 on BK channels using patch clamp electrophysiology.

Experimental Protocols

Protocol 1: Whole-Cell Patch Clamp on HEK293 Cells Stably Expressing hBK Channels

Objective: To characterize the effect of NS19504 on heterologously expressed human BK channels.

Materials:

- HEK293 cells stably expressing hBK channels
- External Solution (in mM): 144 NaCl, 5.4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES. pH adjusted to 7.4 with NaOH.
- Internal (Pipette) Solution (in mM): 154 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA. Free Ca²⁺ concentration adjusted to a desired level (e.g., 0.03 μM) with the addition of CaCl₂. pH adjusted to 7.2 with KOH.
- NS19504 stock solution (e.g., 10 mM in DMSO)
- Patch clamp rig with amplifier, digitizer, and data acquisition software.

Methodology:

- Culture HEK293-hBK cells on glass coverslips to an appropriate confluency.
- Transfer a coverslip to the recording chamber and perfuse with the external solution.
- Prepare patch pipettes from borosilicate glass capillaries, with a resistance of 3-5 M Ω when filled with the internal solution.
- Approach a cell with the patch pipette and form a gigaohm seal (>1 G Ω).
- Rupture the cell membrane to achieve the whole-cell configuration.



- Clamp the cell at a holding potential of -80 mV.
- Record baseline BK currents using a voltage ramp protocol (e.g., from -100 mV to +50 mV over 200 ms).[2]
- Perfuse the cell with increasing concentrations of NS19504 (e.g., 0.1, 0.32, 1, 3.2, 10 μ M) diluted in the external solution.[2]
- Record currents at each concentration after the response has stabilized.
- Following the highest concentration, perform a washout with the control external solution to check for reversibility.
- Analyze the data to determine the percentage increase in current at a specific voltage and to construct concentration-response curves.

Protocol 2: Inside-Out Patch Clamp on HEK293 Cells Stably Expressing hBK Channels

Objective: To study the direct effect of NS19504 on the intracellular side of the BK channel.

Materials:

- Same as Protocol 1, with the following modifications:
- Bath (Intracellular) Solution (in mM): 154 KCl, 10 HEPES, 5 EGTA. Free Ca²⁺ concentration adjusted to a desired level (e.g., 0.3 μM) with CaCl₂. pH adjusted to 7.2 with KOH.
- Pipette (External) Solution (in mM): 154 KCl, 2 MgCl₂, 10 HEPES. pH adjusted to 7.2 with KOH. (Using symmetrical K⁺ eliminates the driving force at 0 mV, isolating the voltage-dependent gating). Alternatively, a physiological K⁺ gradient can be used (e.g., 4 mM external, 154 mM internal).[2]

Methodology:

 Follow steps 1-4 from Protocol 1 to achieve a gigaohm seal in the cell-attached configuration.



- Excise the membrane patch by pulling the pipette away from the cell to form an inside-out patch.
- Position the patch in the stream of the control bath solution.
- Apply a series of voltage steps (e.g., from a holding potential of -90 mV, step to various potentials between -120 mV to +80 mV) to elicit BK channel currents.[2]
- Record baseline currents.
- Switch the perfusion to a bath solution containing NS19504 (e.g., 10 μM).[2]
- Record currents in the presence of NS19504 using the same voltage protocol.
- Perform a washout with the control bath solution.
- Analyze the data by constructing current-voltage (I-V) relationships and tail current analysis
 to determine the shift in the voltage-dependence of activation (G-V curve).[2]

Concluding Remarks

NS19504 is a valuable pharmacological tool for the study of BK channels. Its ability to potentiate channel activity allows for detailed investigation into the roles of BK channels in various physiological processes, including the regulation of smooth muscle tone and neuronal excitability. When using NS19504 in patch clamp experiments, it is essential to be aware of its specific target, the BK channel, to ensure accurate interpretation of experimental results. The protocols outlined above provide a foundation for researchers to effectively utilize NS19504 in their electrophysiological studies.

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